![molecular formula C20H17NO4S B3058235 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid CAS No. 885269-85-2](/img/structure/B3058235.png)
3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Overview
Description
“3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid” is a complex organic compound. It is related to “4’-Methyl-3-biphenylcarboxylic acid”, which has a molecular formula of C14H12O2 . This compound is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .
Molecular Structure Analysis
The molecular structure of related compounds like “4’-Methyl-3-biphenylcarboxylic acid” has been analyzed and documented . These compounds typically have a biphenyl core with various functional groups attached, which can significantly influence their physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are influenced by the specific functional groups present in the molecule. Reactions at the benzylic position are common and can include both SN1 and SN2 pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their specific molecular structure. For example, “4’-Methyl-3-biphenylcarboxylic acid” has an average mass of 212.244 Da . The properties of “3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid” would be expected to be similar but would be influenced by the presence of the sulfonyl and amino functional groups.Scientific Research Applications
Polymer Chemistry and Material Science
- BPDC-Based Polymers : 3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid can be used to prepare BPDC-based polymers. These polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
Medicinal Chemistry and Drug Development
- Antimicrobial Potential : Researchers have tested synthesized compounds containing this molecule (e.g., AV1-AV11) for their antimicrobial properties. Investigating its effectiveness against bacteria, fungi, and other pathogens is crucial for developing new drugs .
- Antihypertensive Activity : In vivo and in vitro models have been used to evaluate the antihypertensive activity of these compounds. Understanding their effects on blood pressure regulation is essential for potential therapeutic applications .
Computational Chemistry and Drug Design
- Binding Energy Studies : Computational studies have explored the binding interactions of 3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid with target proteins. For example, compound 6g demonstrated encouraging binding energy and formed multiple hydrogen bonds with amino acid residues. Such insights aid in rational drug design .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in organisms .
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound might also interact with its targets via non-covalent interactions, resulting in a wide range of biological properties .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biochemical reactions, such as protodeboronation of alkyl boronic esters .
Pharmacokinetics
The compound’s molecular weight (as per the structure of 1,1’-biphenyl, 3-methyl- ) suggests that it might have good bioavailability, as compounds with a molecular weight less than 500 g/mol generally have good absorption and distribution profiles.
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
properties
IUPAC Name |
3-[[4-(4-methylphenyl)phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)26(24,25)21-18-4-2-3-17(13-18)20(22)23/h2-13,21H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCVFOAJDITJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660088 | |
Record name | 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885269-85-2 | |
Record name | 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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